molecular formula C11H12N2O2 B8736392 2-ethyl-6-methoxy-1,5-Naphthyridin-4(1H)-one

2-ethyl-6-methoxy-1,5-Naphthyridin-4(1H)-one

Cat. No. B8736392
M. Wt: 204.22 g/mol
InChI Key: QOLOUOOVGAEAAE-UHFFFAOYSA-N
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Patent
US05126344

Procedure details

A solution of 5-amino-2-methoxypyridine (50 g), methyl propionylacetate (57.3 g) and p-toluenesulphonic acid (0.5 g) in benzene (200 ml) was heated under reflux with azeotropic removal of water for 20 hours. Volatile material was removed by evaporation and the residue added to a refluxing eutectic mixture of 26.5% v/v diphenyl and 73.5% v/v diphenyl oxide (140 ml). The solution was heated under reflux for 1 hour, cooled and diluted with hexane (500 ml). The precipitated solid was filtered off and triturated with hot methanol (500 ml) to give 2-ethyl-6-methoxy-1,5-naphthyridine-4 (1H)-one (B4) (32.3 g), as a pale brown solid, m.p. 279°-281° C.; NMR (d6 -DMSO): 1.2 (t, 3H), 2.65 (q, 2H), 3.95 (s, 3H), 6.3 (br s, 1H), 7.15 (d, 1H), 7.95 (d, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
57.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.[C:10]([CH2:14][C:15](OC)=[O:16])(=O)[CH2:11][CH3:12].O>C1C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH2:11]([C:10]1[NH:1][C:2]2[C:7]([C:15](=[O:16])[CH:14]=1)=[N:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=2)[CH3:12]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC=1C=CC(=NC1)OC
Name
Quantity
57.3 g
Type
reactant
Smiles
C(CC)(=O)CC(=O)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0.5 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatile material was removed by evaporation
ADDITION
Type
ADDITION
Details
the residue added to a refluxing eutectic mixture of 26.5% v/v diphenyl and 73.5% v/v diphenyl oxide (140 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
diluted with hexane (500 ml)
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
CUSTOM
Type
CUSTOM
Details
triturated with hot methanol (500 ml)

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1NC2=CC=C(N=C2C(C1)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 32.3 g
YIELD: CALCULATEDPERCENTYIELD 39.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.